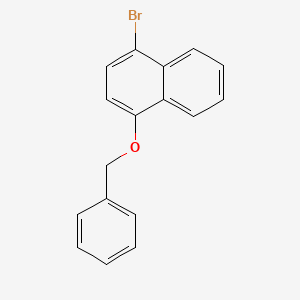

![molecular formula C14H12ClN5O2 B1268316 4-{4-氯-6-[(呋喃-2-基甲基)-氨基]-[1,3,5]-三嗪-2-基氨基}-苯酚 CAS No. 311788-82-6](/img/structure/B1268316.png)

4-{4-氯-6-[(呋喃-2-基甲基)-氨基]-[1,3,5]-三嗪-2-基氨基}-苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

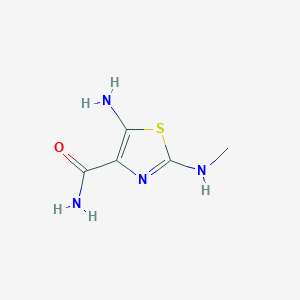

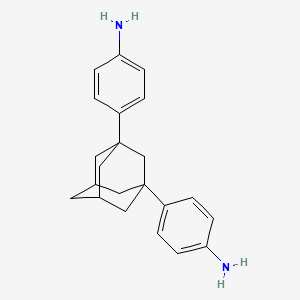

The compound "4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol" belongs to a class of chemicals that incorporate elements of triazine and phenol groups, known for their diverse chemical reactivities and potential applications in various fields of chemistry and material science.

Synthesis Analysis

Synthesis of related compounds often involves intermediate steps that include reactions of aminophenol derivatives with chloro-nitropyridines or cyclization processes involving hydrazonyl halides to furnish triazine derivatives. Reduction processes to convert nitropyridine intermediates to aminopyridines using sodium sulfide in aqueous media have been utilized for efficiency and operational simplicity (Cao et al., 2011).

Molecular Structure Analysis

The molecular structures of related triazine and phenol compounds are characterized by single-crystal X-ray diffraction techniques, revealing the intricacies of their crystal systems and intermolecular hydrogen bonding, which stabilize their structures. For example, compounds with nitropyridin-2-ylamino and aminopyridin-2-ylamino groups show distinct crystallization patterns and hydrogen bonding interactions (Cao et al., 2011).

Chemical Reactions and Properties

Triazine derivatives exhibit a variety of chemical reactions, including acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. The chemical reactivity is influenced by the presence of functional groups, such as amino and chloromethyl groups, enabling a range of chemical transformations (Stepanov et al., 2019).

科学研究应用

抗菌活性

- 已经合成并评估了各种 1,3,5-三嗪衍生物,包括与查询化合物类似的结构,以了解其抗菌活性。它们作为抗真菌和抗菌剂显示出有希望的结果,证明了这些化合物在开发新的抗菌药物中的潜在用途 (Sareen 等人,2007), (Sareen 等人,2006), (Patel 等人,2003)。

化学合成和功能化

- 该化合物及其类似物已参与各种合成程序,展示了它们在形成新化学实体方面的多功能性。这包括合成 2-羟基苯基-1,3,5-三嗪的氨基衍生物,突出了该化合物类别的化学修饰和功能化的潜力 (Shasheva 等人,2017)。

光交联性质

- 一些衍生物已被用于合成 UV 交联聚合物,表明在材料科学中具有潜在应用,特别是对于需要特定光诱导交联特性以实现稳定性或功能化的材料 (Suresh 等人,2016)。

抗结核和抗真菌活性

- 该化合物的衍生物显示出显着的抗结核和抗真菌活性,进一步强调了其在开发治疗传染病的新型治疗剂中的作用 (Raval 等人,2011), (El-Shehry 等人,2020)。

属性

IUPAC Name |

4-[[4-chloro-6-(furan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c15-12-18-13(16-8-11-2-1-7-22-11)20-14(19-12)17-9-3-5-10(21)6-4-9/h1-7,21H,8H2,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCPQPDPLGDNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)